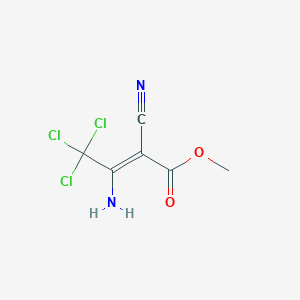
Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate is an organic compound with the molecular formula C6H5Cl3N2O2. It is known for its unique structure, which includes a nitrile group, an ester group, and three chlorine atoms attached to a but-2-enoate backbone. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of trichloroacetonitrile with methanol and methyl acetate cyanoacetate in the presence of sodium carbonate. The reaction is carried out at low temperatures (around 10°C) and then gradually heated to 95°C. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Potassium Acetate and Hydrazine Hydrate: Used in substitution reactions.
Sodium Borohydride: Commonly used for reduction reactions.
Acidic or Basic Conditions: Employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, amines, and carboxylic acids, depending on the specific reaction conditions .
Applications De Recherche Scientifique
Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate involves its interaction with various molecular targets. The nitrile and ester groups can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of new compounds with potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-4,4,4-trifluoro-2-cyanobut-2-enoate
- Methyl 3-amino-4,4,4-tribromo-2-cyanobut-2-enoate
Uniqueness
Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate is unique due to the presence of three chlorine atoms, which impart distinct chemical properties compared to its fluorinated or brominated analogs. These properties include higher reactivity in substitution reactions and different biological activity profiles .
Propriétés
Formule moléculaire |
C6H5Cl3N2O2 |
|---|---|
Poids moléculaire |
243.5 g/mol |
Nom IUPAC |
methyl (Z)-3-amino-4,4,4-trichloro-2-cyanobut-2-enoate |
InChI |
InChI=1S/C6H5Cl3N2O2/c1-13-5(12)3(2-10)4(11)6(7,8)9/h11H2,1H3/b4-3- |
Clé InChI |
HTKQPJJUFCSKJD-ARJAWSKDSA-N |
SMILES isomérique |
COC(=O)/C(=C(/C(Cl)(Cl)Cl)\N)/C#N |
SMILES canonique |
COC(=O)C(=C(C(Cl)(Cl)Cl)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


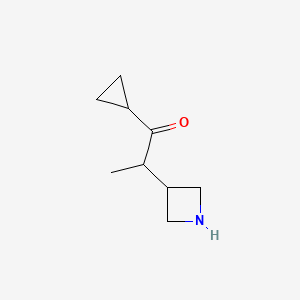
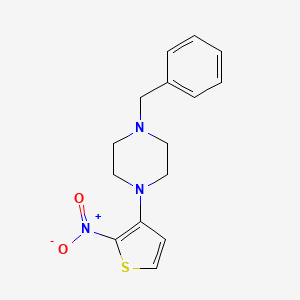


![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14802448.png)
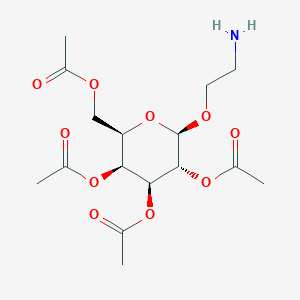
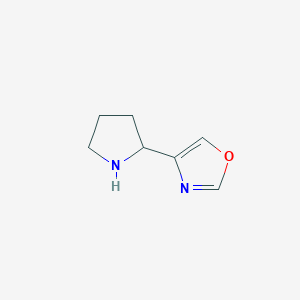
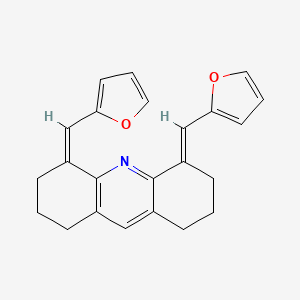

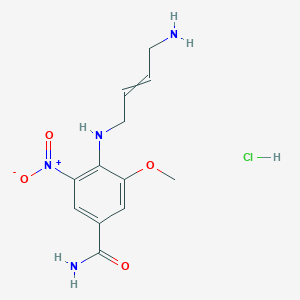
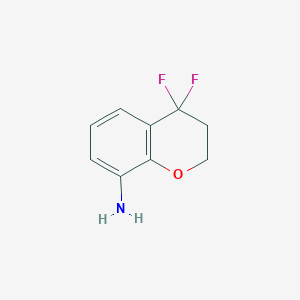

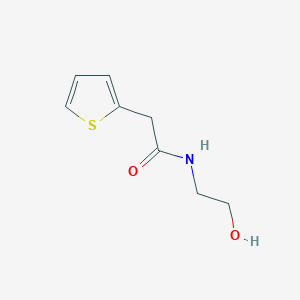
![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
